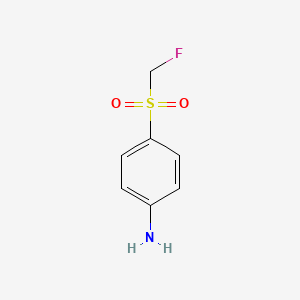

4-(氟甲磺酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

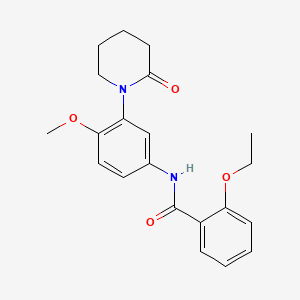

“4-(Fluoromethylsulfonyl)aniline” is an organic compound. It is an aniline derivative . It is used as a precursor to various potential and real applications .

Synthesis Analysis

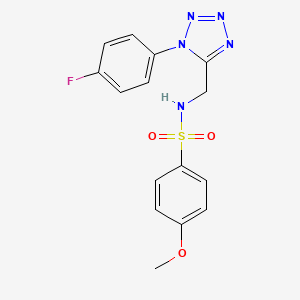

The synthesis of aniline derivatives has been reported in several studies. For instance, a method that allows the trifluoromethylarylation of alkenes using anilines has been described . Another study reported the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride .

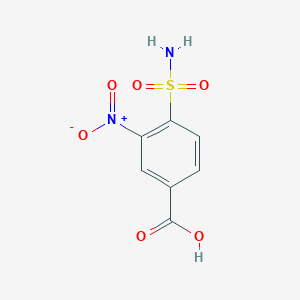

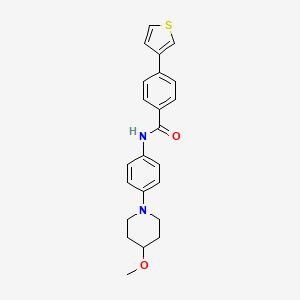

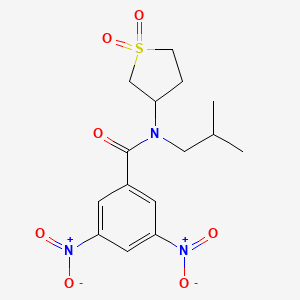

Molecular Structure Analysis

The molecular structure of “4-(Fluoromethylsulfonyl)aniline” is CF3SO2C6H4NH2 . Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out .

Chemical Reactions Analysis

The chemical reactions involving aniline derivatives have been explored in several studies. For instance, the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been reported .

Physical And Chemical Properties Analysis

科学研究应用

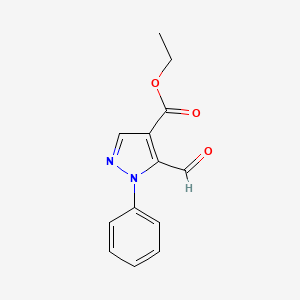

1. 电聚合和磺化

Şahin、Pekmez 和 Yildiz (2002) 的一项研究探讨了通过改变苯胺和氟磺酸 (FSO3H) 浓度在水和水-乙腈混合物中苯胺的原位磺化反应。他们发现,增加混合物中乙腈的体积提高了薄膜的电导率值并降低了聚合物的溶解度。这项研究提供了对涉及苯胺衍生物(如 4-(氟甲磺酰基)苯胺)的电聚合和磺化过程的见解 (Şahin, Pekmez, & Yildiz, 2002).

2. 磺化聚苯胺的合成

Royappa 等人。(2001) 通过在硫酸铵过氧化溶液中聚合苯胺异二聚体 4-氨基二苯胺-2-磺酸合成了新型磺化聚苯胺 (SPAn)。这种聚合物以其在水性碱和极性溶剂中的溶解性而著称,并表现出独特的电化学和导电性能,这可能与涉及 4-(氟甲磺酰基)苯胺的应用有关 (Royappa 等人, 2001).

安全和危害

未来方向

The sulfonylaniline motif, which includes “4-(Fluoromethylsulfonyl)aniline”, plays an important role in pharmaceutical sciences . The development of versatile, efficient, and atom economic routes toward diverse sulfonylated anilines is highly important for both organic synthesis and pharmaceutic sciences .

作用机制

Target of Action

4-(Fluoromethylsulfonyl)aniline is a derivative of aniline . Aniline and its derivatives are known to primarily target erythrocytes, leading to the formation of methemoglobin . .

Mode of Action

Aniline derivatives are known to undergo metabolic activation, primarily through n-hydroxylation . This process is likely to be involved in the interaction of 4-(Fluoromethylsulfonyl)aniline with its targets.

Biochemical Pathways

Aniline and its derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium complexes .

Pharmacokinetics

Aniline and its derivatives are known to exhibit rapid elimination rates, with the primary acetylated metabolites being extensively formed . These properties are likely to impact the bioavailability of 4-(Fluoromethylsulfonyl)aniline.

Result of Action

Aniline and its derivatives are known to cause methemoglobin formation, which can lead to methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which aniline and its derivatives are involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(Fluoromethylsulfonyl)aniline may be influenced by the chemical environment.

属性

IUPAC Name |

4-(fluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDOIGNCXLLTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)